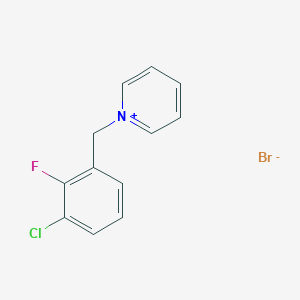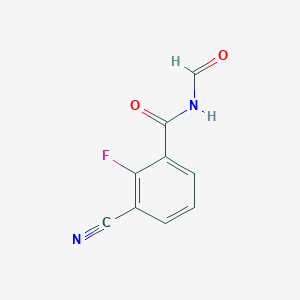
2-bromo-N-(1-methyl-1H-pyrazol-5-yl)propanamide
概要
説明
2-bromo-N-(1-methyl-1H-pyrazol-5-yl)propanamide is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromine atom at the second position of the propanamide chain and a methyl group attached to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(1-methyl-1H-pyrazol-5-yl)propanamide typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the cyclization of hydrazine with a 1,3-dicarbonyl compound. For instance, 1-methyl-1H-pyrazole can be prepared by reacting hydrazine hydrate with acetylacetone under reflux conditions.
-
Bromination: : The next step involves the bromination of the propanamide chain. This can be achieved by reacting the pyrazole derivative with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane.
-
Amidation: : Finally, the brominated intermediate is reacted with a suitable amine to form the desired this compound. This step typically requires the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can help in identifying the most efficient conditions for each step of the synthesis.
化学反応の分析
Types of Reactions
2-bromo-N-(1-methyl-1H-pyrazol-5-yl)propanamide can undergo various types of chemical reactions, including:
-
Substitution Reactions: : The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.
-
Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, the pyrazole ring can be oxidized using strong oxidizing agents such as potassium permanganate or reduced using reducing agents like sodium borohydride.
-
Coupling Reactions: : The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures. These reactions typically require the use of palladium catalysts and boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, thiols; solvents like dimethylformamide (DMF) or acetonitrile; temperatures ranging from room temperature to reflux.
Oxidation: Potassium permanganate, chromium trioxide; solvents like water or acetic acid; temperatures ranging from room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran (THF); temperatures ranging from room temperature to reflux.
Coupling Reactions: Palladium catalysts, boronic acids; solvents like toluene or ethanol; temperatures ranging from room temperature to elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield azides, nitriles, or thiols, while coupling reactions can produce more complex pyrazole derivatives.
科学的研究の応用
2-bromo-N-(1-methyl-1H-pyrazol-5-yl)propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable tool for constructing diverse molecular architectures.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological targets. Its ability to interact with enzymes and receptors makes it a useful probe for studying biochemical pathways.
Industrial Applications: The compound can be used in the development of new materials and chemicals. Its unique structure and reactivity make it a valuable component in the design of novel industrial products.
作用機序
The mechanism of action of 2-bromo-N-(1-methyl-1H-pyrazol-5-yl)propanamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, pyrazole derivatives are known to inhibit certain enzymes involved in inflammation and cancer progression. The bromine atom in the compound can enhance its binding affinity to these targets, leading to increased potency and selectivity.
類似化合物との比較
2-bromo-N-(1-methyl-1H-pyrazol-5-yl)propanamide can be compared with other similar compounds, such as:
2-chloro-N-(1-methyl-1H-pyrazol-5-yl)propanamide: This compound has a chlorine atom instead of a bromine atom. The substitution of chlorine for bromine can affect the compound’s reactivity and biological activity.
2-iodo-N-(1-methyl-1H-pyrazol-5-yl)propanamide: This compound has an iodine atom instead of a bromine atom. The larger size and different electronic properties of iodine can influence the compound’s behavior in chemical reactions and biological systems.
N-(1-methyl-1H-pyrazol-5-yl)propanamide: This compound lacks the halogen atom, which can significantly alter its reactivity and biological properties. The absence of the halogen atom can reduce the compound’s ability to participate in certain reactions, such as nucleophilic substitution.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the bromine atom enhances its potential for use in various applications, making it a valuable compound in scientific research and industrial development.
特性
IUPAC Name |
2-bromo-N-(2-methylpyrazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O/c1-5(8)7(12)10-6-3-4-9-11(6)2/h3-5H,1-2H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSHIAGZLYWTTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=NN1C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N2-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-1-(dichloromethyl)indane-2-carboxamide](/img/structure/B3042575.png)
![2-{[2-({[(4-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutyl]thio}pyridinium-1-olate](/img/structure/B3042577.png)
![2-[(2-Amino-2-hydroxyiminoethyl)thio]pyridinium-1-olate](/img/structure/B3042578.png)
![N4-[3,5-di(trifluoromethyl)phenyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonamide](/img/structure/B3042581.png)

![N1-[3-[(2,3,3-trichloroacryloyl)amino]-5-(trifluoromethyl)phenyl]-2,3,3-trichloroacrylamide](/img/structure/B3042586.png)

![N-[3-methoxy-5-(trifluoromethyl)phenyl]-N'-(1,2,2-trichlorovinyl)urea](/img/structure/B3042590.png)
![N4-[3-methoxy-5-(trifluoromethyl)phenyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonamide](/img/structure/B3042591.png)
![N,N-bis(2-chloro-6-fluorobenzyl)-N-({[(1,2,2-trichlorovinyl)amino]carbonyl}oxy)amine](/img/structure/B3042592.png)

![3-({[3,5-Bis(trifluoromethyl)phenyl]thio}methyl)-2,5-dichlorothiophene](/img/structure/B3042594.png)
![N'3-[3,5-di(trifluoromethyl)phenyl]-5-chloro-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B3042597.png)
![5-Chloro-3-[(4-chloro-3-nitrophenyl)sulphonyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,3-benzoxazole](/img/structure/B3042598.png)
